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Compound of Interest

Compound Name: 5-Hydroxymethyl xylouridine

Cat. No.: B15587562 Get Quote

Disclaimer: Direct experimental and computational data specifically for 5-Hydroxymethyl-

xylouridine is limited in publicly available scientific literature. This guide is therefore based on

established theoretical principles and data from closely related analogues, such as xylouridine

and 5-hydroxymethyluridine, to provide a robust framework for future research.

Introduction
5-Hydroxymethyl-xylouridine is a modified pyrimidine nucleoside, an analogue of uridine,

characterized by the presence of a hydroxymethyl group at the 5-position of the uracil base and

a xylose sugar moiety instead of ribose. The unique stereochemistry of the xylofuranose ring,

particularly the axial orientation of the 3'-hydroxyl group, can significantly influence its

conformational preferences and biological activity compared to its ribose or deoxyribose

counterparts. This technical guide provides a comprehensive overview of the proposed

theoretical and experimental approaches to elucidate the structure, properties, and potential

biological significance of 5-Hydroxymethyl-xylouridine.

This document is intended for researchers, scientists, and drug development professionals

interested in the computational and chemical biology of modified nucleosides.

Theoretical Studies: A Computational Approach
Theoretical studies, particularly those employing Density Functional Theory (DFT), are powerful

tools for predicting the physicochemical properties of novel molecules like 5-Hydroxymethyl-
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xylouridine. These in silico methods can provide valuable insights into the molecule's geometry,

electronic structure, and reactivity, guiding further experimental work.

Computational Methodology
A robust computational protocol for the theoretical investigation of 5-Hydroxymethyl-xylouridine

would involve the following steps:

Geometry Optimization: The initial 3D structure of 5-Hydroxymethyl-xylouridine can be built

using standard molecular modeling software. A full geometry optimization should then be

performed using a suitable DFT functional, such as B3LYP, with a basis set like 6-31+G(d,p)

to accurately describe the electronic structure and intramolecular interactions.

Frequency Analysis: A frequency calculation on the optimized geometry is crucial to confirm

that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

This calculation also provides thermodynamic properties like zero-point vibrational energy

(ZPVE).

Property Calculations: Following successful optimization, a range of electronic and structural

properties can be calculated. These include:

Molecular Geometry: Precise bond lengths, bond angles, and dihedral angles.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO)

and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap (an

indicator of chemical reactivity), and the molecular electrostatic potential (MEP) to identify

regions of electrophilic and nucleophilic attack.

Conformational Analysis: Exploration of the potential energy surface to identify stable

conformers, particularly concerning the sugar pucker and the orientation of the

hydroxymethyl group.
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Computational Workflow

Initial 3D Structure Generation

Geometry Optimization (DFT/B3LYP/6-31+G(d,p))

Frequency Analysis

Property Calculations (HOMO, LUMO, MEP) Conformational Analysis

Data Analysis and Interpretation
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Caption: Proposed computational workflow for 5-Hydroxymethyl-xylouridine.

Data Presentation: Predicted Molecular Properties
The following tables summarize the predicted quantitative data for 5-Hydroxymethyl-xylouridine

based on analogous data from related nucleosides. These values provide a baseline for what

can be expected from future computational studies.

Table 1: Predicted Geometrical Parameters (Bond Lengths and Angles)
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Parameter Predicted Value
Analogous Compound
Source

Bond Lengths (Å)

N1-C2 1.38 Uridine Derivatives

C2=O2 1.23 Uridine Derivatives

N3-C4 1.39 Uridine Derivatives

C4=O4 1.24 Uridine Derivatives

C4-C5 1.45 Uridine Derivatives

C5=C6 1.35 Uridine Derivatives

C5-C7 (to CH₂OH) 1.51 5-Hydroxymethyluracil

C7-O7 1.43 5-Hydroxymethyluracil

N1-C1' 1.48 Xylouridine

**Bond Angles (°) **

C2-N1-C6 121.0 Uridine Derivatives

N1-C2-N3 115.0 Uridine Derivatives

C2-N3-C4 127.0 Uridine Derivatives

N3-C4-C5 115.0 Uridine Derivatives

C4-C5-C6 119.0 Uridine Derivatives

C5-C6-N1 123.0 Uridine Derivatives

Table 2: Predicted Quantum Chemical Properties
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Property Predicted Value Significance

HOMO Energy ~ -6.5 eV Electron-donating ability

LUMO Energy ~ -1.0 eV Electron-accepting ability

HOMO-LUMO Gap ~ 5.5 eV
Chemical reactivity and

stability

Dipole Moment ~ 4.0 - 5.0 D
Polarity and intermolecular

interactions

Experimental Protocols
Proposed Synthesis of 5-Hydroxymethyl-xylouridine
A plausible synthetic route to 5-Hydroxymethyl-xylouridine can be adapted from established

methods for the synthesis of related compounds. A potential multi-step synthesis is outlined

below:

Protection of Xylose: Commercially available D-xylose is first per-acetylated to protect the

hydroxyl groups.

Glycosylation: The protected xylose is then coupled with silylated 5-hydroxymethyluracil in

the presence of a Lewis acid catalyst (e.g., TMSOTf) to form the nucleoside linkage.

Deprotection: The acetyl protecting groups are removed under basic conditions to yield the

final product, 5-Hydroxymethyl-xylouridine.

Purification: The crude product is purified by column chromatography on silica gel.
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Proposed Synthesis Pathway
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Caption: A plausible synthetic route to 5-Hydroxymethyl-xylouridine.
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Characterization Methods
The synthesized 5-Hydroxymethyl-xylouridine would be characterized using standard analytical

techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm

the structure by identifying the chemical shifts and coupling constants of the protons and

carbons in the sugar and base moieties.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to

determine the exact molecular weight, confirming the elemental composition.

X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction

would provide the definitive three-dimensional structure, including precise bond lengths,

bond angles, and conformational details in the solid state.

Potential Biological Significance and Signaling
Pathways
Modified pyrimidine nucleosides are known to exhibit a range of biological activities, most

notably as antiviral and anticancer agents.[1][2] These compounds often act as antimetabolites,

interfering with nucleic acid synthesis or function.

Potential Mechanisms of Action
As a nucleoside analogue, 5-Hydroxymethyl-xylouridine could potentially exert its biological

effects through several mechanisms:

Inhibition of DNA/RNA Polymerases: After intracellular phosphorylation to its triphosphate

form, it could act as a competitive inhibitor or a chain terminator for viral or cellular

polymerases.

Incorporation into Nucleic Acids: Its incorporation into DNA or RNA could disrupt their

structure and function, leading to apoptosis or inhibition of replication.

Modulation of Enzyme Activity: It might inhibit other key enzymes involved in nucleotide

metabolism.
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Pyrimidine Salvage Pathway
The activation of many nucleoside analogues to their biologically active triphosphate forms

occurs via the pyrimidine salvage pathway. This pathway is a likely route for the intracellular

phosphorylation of 5-Hydroxymethyl-xylouridine.
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Pyrimidine Salvage Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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